molecular formula C26H21NO4S B557785 Fmoc-L-3-Benzothienylalanine CAS No. 177966-60-8

Fmoc-L-3-Benzothienylalanine

Cat. No.: B557785
CAS No.: 177966-60-8
M. Wt: 443.5 g/mol
InChI Key: BQIZNDWONIMCGM-QHCPKHFHSA-N
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Description

Fmoc-L-3-Benzothienylalanine: is a derivative of alanine, an amino acid, where the side chain is substituted with a benzothienyl group. The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions. This compound is particularly useful in proteomics studies and solid-phase peptide synthesis techniques due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-3-Benzothienylalanine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Fmoc-L-3-Benzothienylalanine is extensively used in solid-phase peptide synthesis, where it serves as a building block for the synthesis of complex peptides and proteins.

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. The benzothienyl group can act as a probe to investigate the binding sites and mechanisms of various biological molecules .

Medicine: It can be incorporated into peptide-based drugs to enhance their stability, bioavailability, and target specificity .

Industry: In the industrial sector, this compound is used in the production of specialized peptides for various applications, including cosmetics, food additives, and pharmaceuticals .

Mechanism of Action

The mechanism of action of Fmoc-L-3-Benzothienylalanine involves its incorporation into peptides and proteins, where it can influence their structure and function. The benzothienyl group can interact with various molecular targets, including enzymes and receptors, modulating their activity. The Fmoc group provides protection during synthesis and can be removed under basic conditions to reveal the free amino group for further reactions .

Comparison with Similar Compounds

Uniqueness: Fmoc-L-3-Benzothienylalanine is unique due to the presence of the benzothienyl group, which imparts distinct electronic properties and reactivity compared to other aromatic amino acids. This uniqueness makes it valuable in the design of peptides with specific functions and properties .

Properties

IUPAC Name

(2S)-3-(1-benzothiophen-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21NO4S/c28-25(29)23(13-16-15-32-24-12-6-5-7-17(16)24)27-26(30)31-14-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,15,22-23H,13-14H2,(H,27,30)(H,28,29)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQIZNDWONIMCGM-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CSC5=CC=CC=C54)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CSC5=CC=CC=C54)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70939015
Record name 3-(1-Benzothiophen-3-yl)-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70939015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177966-60-8
Record name (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]benzo[b]thiophene-3-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=177966-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1-Benzothiophen-3-yl)-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70939015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-3-(1-benzothiophen-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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